molecular formula C3H4F6O3 B13421241 2-Propanone, hexafluoro-, dihydrate CAS No. 32836-39-8

2-Propanone, hexafluoro-, dihydrate

Cat. No.: B13421241
CAS No.: 32836-39-8
M. Wt: 202.05 g/mol
InChI Key: UNYKSGGIBPCJHB-UHFFFAOYSA-N
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Description

2-Propanone, hexafluoro-, dihydrate, also known as hexafluoroacetone dihydrate, is a chemical compound with the molecular formula C3F6O·2H2O. It is a colorless liquid that is highly reactive and used in various industrial and research applications. The compound is known for its high fluorine content, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexafluoroacetone dihydrate can be synthesized through several methods. One common method involves the treatment of hexachloroacetone with hydrogen fluoride (HF). The reaction proceeds as follows:

(CCl3)2CO+6HF(CF3)2CO+6HCl(CCl_3)_2CO + 6 HF → (CF_3)_2CO + 6 HCl (CCl3​)2​CO+6HF→(CF3​)2​CO+6HCl

This reaction requires careful handling due to the corrosive nature of hydrogen fluoride .

Industrial Production Methods

In industrial settings, hexafluoroacetone dihydrate is produced by the rearrangement of hexafluoropropylene oxide. This process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Hexafluoroacetone dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluoroacetic acid.

    Reduction: Reduction reactions can convert hexafluoroacetone to hexafluoroisopropanol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of highly electronegative fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are commonly employed.

Major Products Formed

    Oxidation: Perfluoroacetic acid.

    Reduction: Hexafluoroisopropanol.

    Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Hexafluoroacetone dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and as a solvent in various industrial processes

Mechanism of Action

The mechanism by which hexafluoroacetone dihydrate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms create a highly electronegative environment, making the compound a strong electrophile. This allows it to readily participate in various chemical reactions, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroisopropanol: Another fluorinated compound with similar reactivity but different physical properties.

    Perfluoroacetone: Similar in structure but lacks the dihydrate component.

Uniqueness

Hexafluoroacetone dihydrate is unique due to its high fluorine content and the presence of water molecules, which influence its reactivity and solubility. This makes it particularly useful in applications requiring highly reactive fluorinated compounds .

Properties

CAS No.

32836-39-8

Molecular Formula

C3H4F6O3

Molecular Weight

202.05 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-one;dihydrate

InChI

InChI=1S/C3F6O.2H2O/c4-2(5,6)1(10)3(7,8)9;;/h;2*1H2

InChI Key

UNYKSGGIBPCJHB-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)C(F)(F)F.O.O

Related CAS

684-16-2 (Parent)

Origin of Product

United States

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